(3b,13a)-3-(Acetyloxy)androst-5-en-17-one
描述
Contextualization within Steroid Chemistry and Metabolism
(3b,13a)-3-(Acetyloxy)androst-5-en-17-one is classified as a steroid ester. nih.gov Its core structure is the androstane (B1237026) skeleton, characteristic of a class of C19 steroids. The acetylation at the 3β-hydroxyl group of DHEA increases the lipophilicity of the molecule. acs.org
DHEA itself is a pivotal precursor in the biosynthesis of sex hormones. nih.gov It is produced in the adrenal glands, gonads, and the brain from cholesterol. nih.gov The metabolic fate of DHEA involves a series of enzymatic conversions to produce androgens and estrogens. The enzymes central to DHEA metabolism include 3β-hydroxysteroid dehydrogenase, 17β-hydroxysteroid dehydrogenase, and aromatase. nih.gov While DHEA acetate (B1210297) is a synthetic compound, its hydrolysis in biological systems would yield DHEA, which can then enter these natural metabolic pathways.
In human circulation, DHEA is predominantly found as its sulfated form, DHEA sulfate (B86663) (DHEAS), which is a hydrophilic storage form. nih.gov The interconversion between DHEA and DHEAS is regulated by sulfotransferases and steroid sulfatases. nih.gov
Significance as a Research Substrate and Intermediate
The primary significance of this compound in a research context is its role as a crucial intermediate in the pharmaceutical industry. steroid-peptide.com It serves as a starting material for the synthesis of a variety of steroidal drugs. google.com A notable example is its use in the production of abiraterone (B193195) acetate, a medication used in the treatment of prostate cancer. acs.orggoogle.com
Furthermore, the synthesis of DHEA acetate itself is a subject of research, with studies focusing on developing efficient chemoenzymatic processes. acs.org For instance, research has been conducted on the highly regio- and stereoselective reduction of 5-androstene-3,17-dione to DHEA, which is then acetylated to form DHEA acetate. acs.org These studies utilize enzymes like ketoreductases, highlighting the compound's role as a substrate in biocatalysis research. acs.org
The table below summarizes key chemical identifiers for this compound.
| Identifier | Value |
| IUPAC Name | [(3S,8R,9S,10R,13S,14S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate |
| CAS Number | 853-23-6 |
| Molecular Formula | C21H30O3 |
| Molecular Weight | 330.47 g/mol |
Data sourced from ChemicalBook and PubChem. nih.govresearchgate.net
In research, derivatives of DHEA, including its acetate form, are synthesized and studied for their potential biological activities. For example, various ester derivatives of DHEA have been synthesized to investigate their cytotoxic and antioxidant properties. mdpi.com
属性
分子式 |
C21H30O3 |
|---|---|
分子量 |
330.5 g/mol |
IUPAC 名称 |
[(3S,8R,9S,10R,13R,14S)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C21H30O3/c1-13(22)24-15-8-10-20(2)14(12-15)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h4,15-18H,5-12H2,1-3H3/t15-,16-,17-,18-,20-,21+/m0/s1 |
InChI 键 |
NCMZQTLCXHGLOK-JPRZGNOKSA-N |
手性 SMILES |
CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@]4([C@H]([C@@H]3CC=C2C1)CCC4=O)C)C |
规范 SMILES |
CC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4=O)C)C |
产品来源 |
United States |
Chemical Synthesis and Derivatization Methodologies of 3b,13a 3 Acetyloxy Androst 5 En 17 One
Chemoenzymatic Synthesis Routes
Chemoenzymatic synthesis offers a powerful toolkit for steroid modification, characterized by high selectivity and mild reaction conditions. Enzymes and whole-cell systems are employed to perform specific transformations that are often challenging to achieve through conventional chemistry.
Enzyme-Mediated Regio- and Stereoselective Reduction
The stereochemistry of the steroid nucleus is critical for its biological function. Enzymes, particularly oxidoreductases, are instrumental in achieving high regio- and stereoselectivity in reduction reactions. For the synthesis of precursors to (3b,13a)-3-(Acetyloxy)androst-5-en-17-one, specific enzymes can be used to reduce a ketone at the C-3 position to yield the required 3β-hydroxyl group. This enzymatic reduction ensures the correct stereoconfiguration, which is a crucial step before the final acetylation. The use of biocatalysts can circumvent the need for complex protecting group strategies often required in classical synthesis.
Biocatalytic Acetylation and Hydrolysis
Biocatalytic acetylation is a key step in the chemoenzymatic synthesis of the title compound. Lipases and acetyltransferases are commonly used for the regioselective acetylation of steroidal alcohols. For instance, chloramphenicol (B1208) acetyltransferase I (CATI) has been identified as an effective steroid acetyltransferase. nih.gov An Escherichia coli-based biocatalyst carrying the recombinant catI gene can be used for the specific acetylation of C21 hydroxy groups in various steroids. nih.gov This enzymatic approach ensures that the acetyl group is added specifically to the desired hydroxyl position, preventing non-specific reactions at other sites on the steroid scaffold. The reverse reaction, hydrolysis of the acetate (B1210297) group, can also be catalyzed by specific esterases, allowing for the removal of the acetyl group if needed for subsequent derivatization.
Whole-Cell Biotransformation Systems for this compound Precursors
Whole-cell biotransformation utilizes intact microbial cells (such as fungi or bacteria) to perform complex multi-step modifications on a substrate. This approach is advantageous as it eliminates the need for enzyme purification and can regenerate necessary cofactors in situ. Various fungal strains have been shown to effectively transform dehydroepiandrosterone (B1670201) (DHEA), the direct precursor alcohol. nih.gov
For example, the fungus Gibberella zeae can hydroxylate DHEA at the 7α-position with high yield (71.2%), creating a valuable intermediate for further synthesis. nih.gov Similarly, fungi like Cunninghamella blakesleeana and Aspergillus alliaceus have been used in the biotransformation of epiandrosterone, a related steroid, yielding various hydroxylated metabolites. nih.gov These transformations demonstrate the capacity of whole-cell systems to introduce specific functional groups onto the steroid core, thereby producing precursors for the target molecule. The development of recombinant fission yeast systems expressing human cytochrome P450 enzymes, such as CYP3A7, also provides a reliable platform for studying the metabolism and potential biotransformation of DHEA and other steroid precursors. nih.gov
| Microorganism | Substrate | Key Transformation/Product | Reference |
|---|---|---|---|
| Gibberella zeae VKM F-2600 | Dehydroepiandrosterone (DHEA) | 7α-hydroxylation to 3β,7α-dihydroxy-androst-5-en-17-one | nih.gov |
| Cunninghamella blakesleeana | Epiandrosterone | Formation of hydroxylated metabolites | nih.gov |
| Aspergillus alliaceus | Epiandrosterone | Production of seven known metabolites | nih.gov |
| Recombinant Fission Yeast | DHEA / Testosterone | Metabolism via human CYP3A7 enzyme | nih.gov |
Classical Organic Synthesis Approaches
Classical organic synthesis remains a cornerstone for the production of steroids. These methods provide robust and scalable routes to this compound and its analogs, focusing on precise control over chemical reactions.
Regioselective Acetylation Reactions of Steroidal Alcohols
The most direct step in forming the target compound from its precursor alcohol, 3β-hydroxyandrost-5-en-17-one (DHEA), is the regioselective acetylation of the 3β-hydroxyl group. A standard and widely used laboratory method involves reacting the steroid with acetic anhydride (B1165640) in the presence of a base, typically dry pyridine (B92270). mdpi.com This reaction is generally efficient and selective for hydroxyl groups. In steroids with multiple hydroxyl groups, careful selection of reagents and reaction conditions is necessary to achieve regioselectivity. For instance, the 3β-hydroxyl group is often more sterically accessible than other axial hydroxyls, allowing it to be acetylated preferentially.
Stereochemical Control in the Synthesis of this compound and its Analogs
Maintaining and controlling the stereochemistry of the steroid core is paramount during any synthetic sequence. The synthesis of this compound relies on starting materials that already possess the desired stereoconfiguration, which is then preserved throughout the reaction steps. For example, starting with naturally derived DHEA ensures the correct configuration at all chiral centers.
When modifications are required, such as in the creation of analogs, reactions that proceed with high stereoselectivity are employed. For instance, the synthesis of D-annulated pentacyclic steroids from 16-dehydropregnenolone (B108158) acetate (16-DPA) can proceed via an acid-catalyzed interrupted Nazarov cyclization. nih.gov Such reactions have been shown to produce a single diastereomer due to the rigid nature of the steroid backbone, which directs the approach of reagents from the less hindered face. nih.gov This inherent stereochemical control is a key feature in the synthesis of complex steroidal molecules and their analogs.
| Reaction Type | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| Acetylation | Acetic anhydride, dry pyridine | Regioselective acetylation of the 3β-hydroxyl group | mdpi.com |
| Cyclization (for analogs) | Titanium (IV) chloride on benzylidenes of 16-DPA | Stereoselective formation of D-ring annulated pentacyclic steroids | nih.gov |
| Multi-step Synthesis | Oximation, rearrangement, hydrolysis from pregnenolone (B344588) acetate | Synthesis of epiandrosterone, a related saturated steroid | google.com |
Epimerization and Structural Rearrangement Studies of Androstane (B1237026) Derivatives
The stereochemistry of the androstane nucleus is fundamental to its properties, and studies on epimerization and rearrangement provide insight into its structural dynamics and the synthesis of novel analogs.
Epimerization
Epimerization is the change in the configuration of a single stereocenter. In the context of androstane derivatives, this can lead to significant changes in the molecule's three-dimensional shape.
Epimerization at Other Positions: Epimerization at other carbon centers of the steroid nucleus is also a known phenomenon. For example, studies on 17α-methyl anabolic steroids have detailed the in vivo and synthetic 17-epimerization to 17β-methyl steroids. nih.gov This transformation can be achieved synthetically by preparing a 17β-sulfate, which spontaneously hydrolyzes to yield the 17α-hydroxy-17β-methyl epimer. nih.gov The extent of epimerization often depends on the structure of the A-ring and other substituents. nih.gov
Structural Rearrangements
Wagner-Meerwein Rearrangement: This type of rearrangement is particularly relevant for the synthesis of 13α-steroids. As mentioned, the reaction of a 16α,17α-epoxy-5α-androstane can be induced to undergo a Wagner-Meerwein shift, resulting in a 13α-18-norandrostan-16-one. nih.govresearchgate.net This reaction provides a pathway to the unnatural C/D ring fusion. Biomimetic rearrangements involving consecutive Wagner-Meerwein shifts have also been proposed to explain the formation of rearranged steroid frameworks like anthrasteroids. rsc.org
Beckmann Rearrangement: This reaction is a key step in the industrial synthesis of DHEA from 16-dehydropregnenolone acetate (16-DPA). The process involves the oximation of the 20-keto group of 16-DPA, followed by a Beckmann rearrangement of the resulting oxime to form DHEA acetate. google.comgoogle.com
Backbone Rearrangements: More extensive skeletal changes, known as backbone or "spinal" rearrangements, can be induced under acidic conditions. canterbury.ac.nz These reactions involve a series of stepwise hydride and methyl shifts along the steroid backbone, often driven by the relief of steric strain, such as that at the C/D ring junction. canterbury.ac.nz
Interactive Data Table: Rearrangement and Epimerization Reactions in Androstane Chemistry
| Reaction Type | Substrate | Conditions/Reagents | Product | Significance | Reference |
| Epimerization | 17-Oxoandrost-5-en-3β-yl acetate | Epimerization reaction | 17-Oxo-13α-androst-5-en-3β-yl acetate | Forms the unnatural cis-fused C/D ring system. | researchgate.net |
| Epimerization | 17β-Hydroxy-17α-methyl steroid | Sulfur trioxide pyridine complex, then hydrolysis | 17α-Hydroxy-17β-methyl epimer | Demonstrates epimerization at C-17. | nih.gov |
| Wagner-Meerwein | 16α,17α-Epoxy-5α-androstane | Imidazolium-based ionic liquid | 13α-18-norandrostan-16-one | Provides synthetic access to the 13α-androstane skeleton. | nih.govresearchgate.net |
| Beckmann | 16-Dehydropregnenolone acetate oxime | p-Toluenesulfonyl chloride | DHEA acetate | Key industrial reaction for DHEA synthesis. | google.comgoogle.com |
| Backbone | Various steroid precursors | Strong acid (e.g., H₂SO₄-AcOH-Ac₂O) | Rearranged steroid backbone | Complete alteration of the steroid framework. | canterbury.ac.nz |
Biochemical Transformations and Metabolic Pathways of 3b,13a 3 Acetyloxy Androst 5 En 17 One
Enzymatic Hydrolysis of the C-3 Acetyl Group
The primary and requisite step in the metabolism of (3b,13a)-3-(Acetyloxy)androst-5-en-17-one is the enzymatic hydrolysis of the ester bond at the C-3 position, which liberates the free steroid, dehydroepiandrosterone (B1670201) (DHEA), and acetic acid. This reaction is catalyzed by a class of enzymes known as esterases.
Characterization of Esterase Activity Towards this compound
Esterases (EC 3.1.1.x) are ubiquitously distributed enzymes that catalyze the cleavage and formation of ester bonds. The hydrolysis of the 3-acetyl group of this compound is a critical activation step, as the free 3β-hydroxyl group is often necessary for subsequent enzymatic modifications and biological activity. Studies on various biological systems, including mammalian tissues and microorganisms, have demonstrated the presence of esterases capable of acting on steroid acetates.
The characterization of this esterase activity typically involves incubating the substrate with purified enzymes or crude cell extracts and monitoring the formation of the product, DHEA. The rate of hydrolysis can be influenced by several factors, including pH, temperature, and the presence of co-factors or inhibitors. Optimal conditions for the hydrolysis of steroid conjugates, including those with acetate (B1210297) groups, have been investigated, with pH values often in the slightly acidic to neutral range. For instance, studies on the enzymatic hydrolysis of various steroid conjugates have identified optimal pH around 5.2 for some preparations nih.govresearchgate.net.
Substrate Specificity and Mechanistic Studies of Hydrolytic Enzymes
The substrate specificity of esterases towards steroid esters can be quite broad, though some enzymes exhibit a preference for certain acyl chain lengths or steroid nuclei. For instance, some esterases show higher activity towards short-chain acyl esters, such as acetates, compared to longer-chain fatty acid esters oup.com. The structural features of the steroid molecule itself, including the stereochemistry of the A/B ring junction and the nature of substituents on the D-ring, can also influence the rate of hydrolysis.
Mechanistically, the hydrolysis of the ester bond by most esterases proceeds via a serine hydrolase mechanism. This involves a catalytic triad typically composed of serine, histidine, and a carboxylic acid (aspartate or glutamate) residue in the enzyme's active site. The serine residue acts as a nucleophile, attacking the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This is followed by the release of the alcohol (DHEA in this case) and the formation of an acyl-enzyme intermediate, which is subsequently hydrolyzed to release the carboxylic acid (acetate) and regenerate the free enzyme. Kinetic studies of similar esterase-catalyzed reactions have indicated that the deacylation step can be rate-limiting rsc.org.
Microbial Biotransformations and Hydroxylation Patterns
Following the initial hydrolysis of the acetyl group, the resulting DHEA molecule can undergo a variety of biotransformations mediated by microorganisms, particularly fungi. These transformations are of significant interest for the production of pharmaceutically valuable steroid derivatives.
Fungal Bioconversion Pathways of this compound
Filamentous fungi are well-known for their ability to carry out regio- and stereoselective hydroxylations of the steroid nucleus, reactions that are often difficult to achieve through chemical synthesis. When this compound is introduced into a fungal culture, the first step is typically the hydrolysis of the C-3 acetate by fungal esterases, yielding DHEA. This free DHEA then serves as the substrate for a cascade of subsequent enzymatic modifications.
Common fungal bioconversion pathways for DHEA include hydroxylation at various positions of the steroid skeleton, oxidation of the 3β-hydroxyl group, and reduction of the 17-keto group. For example, biotransformation studies using various fungal strains have reported the formation of a diverse array of metabolites.
Regio- and Stereoselective Hydroxylation Reactions Mediated by Microorganisms
One of the most valuable microbial transformations of steroids is the introduction of hydroxyl groups at specific positions with high stereoselectivity. Fungal cytochrome P450 monooxygenases are the primary enzymes responsible for these reactions. The position of hydroxylation is highly dependent on the fungal species and even the specific strain used.
For instance, the biotransformation of DHEA by Fusarium acuminatum has been shown to result in a highly stereoselective hydroxylation at the 7α-position, with conversion rates reaching as high as 97% semanticscholar.orgresearchgate.netnih.gov. Other fungi, such as strains of Aspergillus, can hydroxylate DHEA at positions C-7α and C-11α. The following table summarizes the results of DHEA biotransformation by various fungal species.
Fungal Biotransformation Products of Dehydroepiandrosterone (DHEA)
| Fungal Strain | Major Product(s) | Conversion/Yield | Reference |
|---|---|---|---|
| Fusarium acuminatum KCh S1 | 7α-hydroxy-DHEA | 97% conversion | semanticscholar.orgresearchgate.netnih.gov |
| Mucor hiemalis KCh W2 | Androst-5-ene-3β,7α,17α-triol | 65% yield | semanticscholar.orgnih.gov |
| Colletotrichum lini | 7α,15α-dihydroxy-DHEA | High yield | nih.gov |
| Piptoporus betulinus AM39 | 3β,7α,17β-trihydroxy-androst-5-ene and 3β,7β,17β-trihydroxy-androst-5-ene | 30% and 49% respectively | nih.gov |
Induction of Enzyme Systems by Steroid Substrates in Microbial Models
The expression of the enzymes responsible for steroid transformations in microorganisms is often inducible. The presence of a steroid substrate in the culture medium can trigger the upregulation of the genes encoding the necessary enzymes, such as cytochrome P450 monooxygenases and their associated redox partners.
Studies have shown that the introduction of steroids like DHEA or progesterone to fungal cultures leads to a significant increase in the expression of specific CYP genes asm.org. This induction is a key strategy for enhancing the efficiency of microbial biotransformations. For example, transcriptome analysis of Curvularia sp. in the presence of DHEA revealed the upregulation of several putative genes, including those encoding cytochrome P450 enzymes, which were subsequently confirmed to be involved in steroid hydroxylation asm.org. Similarly, research on Thanatephorus cucumeris identified inducible CYP genes upon exposure to 11-deoxycortisol, which were then characterized as steroid hydroxylases asm.org. This inducible nature allows for the targeted production of specific hydroxylated steroid derivatives by manipulating the culture conditions and the inducing substrate.
Endogenous Formation and Interconversion within Steroid Pathways (non-clinical)
This compound, commonly known as dehydroepiandrosterone (DHEA) acetate, is a synthetic ester of DHEA. DHEA itself is an endogenous steroid hormone precursor produced primarily in the adrenal glands, gonads, and the brain. wikipedia.orgnih.gov It is one of the most abundant circulating steroids in humans. wikipedia.org However, its acetylated form, DHEA acetate, is not naturally found in significant amounts in animal tissues. Its presence in biological samples typically indicates exogenous administration. nih.govnih.gov
While DHEA is readily measurable in tissues and serum, studies investigating DHEA and its metabolites in various animal models after exogenous DHEA administration have identified DHEA levels in all evaluated tissues, often at higher concentrations than in serum. oup.com For instance, in orchidectomized mice treated with DHEA, the highest concentrations were observed in male reproductive organs, white adipose tissue, and skeletal muscle. oup.com In contrast to fatty acid esters of DHEA which are naturally occurring, DHEA acetate is generally not a reported endogenous compound in these matrices. nih.govnih.gov The focus of metabolic studies is typically on the conversion of DHEA to other potent androgens and estrogens. nih.gov
As a synthetic compound, this compound does not serve as a natural intermediate in the canonical steroidogenesis pathways. The biosynthesis of all steroid hormones begins with cholesterol. nih.govwikipedia.org Through a series of enzymatic reactions, cholesterol is converted to pregnenolone (B344588), which is the precursor for all other steroid hormones, including progestogens, glucocorticoids, mineralocorticoids, androgens, and estrogens. nih.govyoutube.com
The native compound, DHEA, is a key intermediate in this pathway. It is synthesized from cholesterol via pregnenolone and 17α-hydroxypregnenolone. wikipedia.org DHEA can then be converted to androstenedione and subsequently to testosterone. youtube.com When DHEA acetate is introduced into a biological system, it is presumed to be hydrolyzed to DHEA, which can then enter the established steroidogenic pathways and be metabolized into active sex steroids. oup.com
The formation of steroid acetates can occur as an artifact during analytical and isolation procedures. This is particularly a risk when solvents or reagents containing acetic acid or acetate groups are used in the extraction or derivatization steps of steroid analysis. For instance, the use of certain derivatizing agents for gas chromatography-mass spectrometry (GC-MS) analysis could potentially lead to the artificial acetylation of free steroid hydroxyl groups if not carefully controlled. nih.govnih.gov Therefore, it is crucial in metabolic and endocrinological research to employ analytical methods that have been validated to prevent or account for such artifactual formation to avoid misinterpretation of the steroid profile. nih.gov
In Vitro Enzymatic Modifications by Mammalian Systems (non-clinical)
The 17-keto group of androstane (B1237026) steroids is a key target for dehydrogenase enzymes. Once this compound is hydrolyzed to DHEA, its 17-ketone can be reduced by 17β-hydroxysteroid dehydrogenases (17β-HSDs) to form androst-5-ene-3β,17β-diol. nih.gov This conversion is a critical step in the biosynthesis of potent androgens like testosterone. researchgate.net
The 17β-HSD family consists of several isoenzymes with varying substrate specificities and tissue distribution. researchgate.netnih.gov For example, AKR1C3 (also known as type 5 17β-HSD) is an aldo-keto reductase that efficiently catalyzes the reduction of 17-ketosteroids like androstenedione to testosterone. researchgate.netnih.gov Carbonyl reductases have also been identified that can catalyze the reduction of a variety of 17-ketosteroids, including DHEA, to their corresponding 17β-hydroxysteroids. google.com The activity of these enzymes is crucial for regulating the local androgenic environment within specific tissues.
Table 1: Examples of Dehydrogenases Acting on 17-Ketosteroids This table is interactive. You can sort and filter the data.
While the hydrolysis of steroid esters is a common metabolic reaction, the esterification of steroids is also a known biological process. Acyl-CoA:cholesterol acyltransferase (ACAT) is an example of an enzyme that esterifies cholesterol for storage. nih.gov In the context of DHEA, while acetylation is not a major endogenous pathway, esterification with fatty acids does occur. nih.gov
Plasma lecithin:cholesterol acyltransferase (LCAT), which is typically associated with cholesterol esterification in high-density lipoproteins, has been shown to be responsible for the formation of DHEA-fatty acid esters in circulation. nih.govnih.gov These esters are then transported within lipoproteins. nih.gov Although this process involves fatty acids rather than acetic acid, it demonstrates the existence of enzymatic machinery capable of esterifying the 3β-hydroxyl group of DHEA. The potential for other acyltransferases to utilize acetate as a substrate for DHEA esterification in specific tissues cannot be entirely ruled out, though it is not considered a primary metabolic pathway.
Table 2: Compounds Mentioned in the Article This table is interactive. You can sort and filter the data.
Advanced Analytical Methodologies for Research on 3b,13a 3 Acetyloxy Androst 5 En 17 One and Its Metabolites
Mass Spectrometry-Based Techniques
Mass spectrometry (MS) is a cornerstone of modern steroid analysis, offering unparalleled sensitivity and specificity. When coupled with chromatographic separation, it provides powerful tools for identifying and quantifying steroid molecules and their metabolic products.
Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of volatile and thermally stable compounds, including steroids. For non-volatile steroids like (3b,13a)-3-(Acetyloxy)androst-5-en-17-one, a chemical derivatization step is necessary to increase their volatility and improve chromatographic behavior. dshs-koeln.deunito.it This typically involves converting hydroxyl and keto groups into more volatile trimethylsilyl (B98337) (TMS) ethers or methoxime-trimethylsilyl (MO-TMS) derivatives. dshs-koeln.de
The derivatized sample is then injected into the gas chromatograph, where compounds are separated based on their boiling points and interaction with the capillary column's stationary phase. unito.it As the separated compounds elute from the column, they enter the mass spectrometer, which ionizes them (commonly via electron ionization - EI) and separates the resulting ions based on their mass-to-charge ratio (m/z). dshs-koeln.deresearchgate.net The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the unambiguous identification of the steroid by comparison to spectral libraries. gcms.cz GC-MS is instrumental in identifying metabolites by detecting modifications to the parent steroid structure, such as hydroxylation, oxidation, or reduction, which result in predictable mass shifts and fragmentation patterns. dshs-koeln.denih.gov
| Parameter | Description | Common Conditions |
|---|---|---|
| Derivatization | Chemical modification to increase volatility and thermal stability. | Silylation (e.g., using MSTFA/NH4I/ethanethiol) to form TMS derivatives. dshs-koeln.de |
| GC Column | A capillary column coated with a stationary phase for separation. | Fused silica (B1680970) capillary columns with a non-polar stationary phase (e.g., Ultra-1, DB-5ms). dshs-koeln.de |
| Oven Program | A temperature gradient used to elute compounds from the column. | Initial temp ~180°C, ramped at 3-40°C/min to a final temp of ~310°C. dshs-koeln.de |
| Ionization Mode | Method used to generate ions from the eluted compounds. | Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns. dshs-koeln.de |
| MS (B15284909) Analyzer | Separates ions based on their mass-to-charge ratio. | Single Quadrupole or Triple Quadrupole (for MS/MS). dshs-koeln.de |
For highly complex biological samples such as urine or plasma, conventional one-dimensional GC-MS may lack the resolving power to separate all steroid isomers and metabolites from matrix interferences. gcms.czleco.com Comprehensive two-dimensional gas chromatography (GC×GC) coupled with mass spectrometry offers a significant enhancement in peak capacity and separation power. nih.govnih.gov
In a GC×GC system, analytes are subjected to two distinct chromatographic separations. The effluent from the first column is cryogenically trapped and then periodically re-injected onto a second, shorter column with a different stationary phase. This results in a structured two-dimensional chromatogram that separates compounds based on two independent properties (e.g., volatility and polarity), dramatically improving resolution. gcms.czleco.com
This technique can be coupled with either a fast-scanning quadrupole mass spectrometer (qMS) or a time-of-flight mass spectrometer (TOF-MS). nih.govnih.gov TOF-MS is particularly well-suited for GC×GC as it offers high-speed data acquisition, which is necessary to capture the very narrow peaks (often <100 ms wide) generated by the second-dimension column. chromatographyonline.com The enhanced separation provided by GC×GC-MS allows for more reliable identification and quantification of trace-level metabolites in dense biological matrices. nih.govchromatographyonline.com
| Feature | GC-MS | GC×GC-MS |
|---|---|---|
| Peak Capacity | Moderate | Significantly higher, allowing for better separation of isomers. leco.comnih.gov |
| Resolution | Good | Excellent, resolves co-eluting peaks from complex matrices. gcms.czchromatographyonline.com |
| Sensitivity | Good | Enhanced due to cryogenic focusing and better signal-to-noise ratio. leco.com |
| Data Complexity | Relatively simple (2D data: time vs. intensity) | Complex (3D data: retention times 1 & 2 vs. intensity) requiring specialized software. leco.com |
| Application | Routine steroid profiling, targeted analysis. unito.it | Metabolomics, analysis of complex biological samples, anti-doping control. chromatographyonline.com |
Gas chromatography-combustion-isotope ratio mass spectrometry (GC-C-IRMS) is a specialized technique used to determine the source of a steroid, specifically to distinguish between endogenous (naturally produced by the body) and exogenous (synthetic) origins. nih.govwada-ama.org This is crucial in fields such as anti-doping control. wada-ama.org The technique does not identify the chemical structure but measures the ratio of stable carbon isotopes (¹³C/¹²C). wada-ama.org
The principle relies on the fact that the ¹³C/¹²C ratio in synthetic steroids, typically derived from C3 plants like soy or yam, differs from that of endogenous steroids, which reflect the average isotopic ratio of an individual's diet (predominantly C4 plants in many regions). researchgate.net In a GC-C-IRMS system, compounds separated by the GC are combusted in an online reactor to convert them into carbon dioxide (CO₂) gas. This CO₂ is then introduced into the isotope ratio mass spectrometer, which precisely measures the relative abundance of ¹³CO₂ (mass 45) and ¹²CO₂ (mass 44). wada-ama.org
Chromatographic Separation and Purification Strategies
Effective separation and purification are prerequisites for the accurate analysis of this compound and its metabolites. Various chromatographic techniques are employed to isolate these compounds from biological fluids and prepare them for final analysis.
High-performance liquid chromatography (HPLC) is a versatile and powerful technique for the separation and quantification of steroids in various samples. nih.gov Unlike GC, HPLC analysis does not typically require derivatization, as it is suitable for non-volatile and thermally labile compounds. nih.gov
Reversed-phase HPLC is the most common mode used for steroid analysis. nih.gov In this setup, a non-polar stationary phase (e.g., C18 or C8 silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govresearchgate.net Steroids are separated based on their hydrophobicity; more non-polar steroids are retained longer on the column. By programming a gradient elution—where the proportion of the organic solvent in the mobile phase is increased over time—a wide range of steroids with varying polarities can be separated in a single run. researchgate.net
HPLC can be coupled to various detectors, including UV-Vis detectors for steroids with chromophores, or more sensitive and selective detectors like fluorescence detectors (after derivatization with a fluorescent tag) or mass spectrometers (LC-MS). nih.gov HPLC is particularly valuable for purifying specific metabolites from complex extracts prior to further structural analysis. nih.gov
| Parameter | Description | Typical Setup |
|---|---|---|
| Mode | The principle of separation. | Reversed-Phase Chromatography. nih.gov |
| Stationary Phase | The solid material inside the column. | Octadecyl silica (ODS, C18) or Octyl silica (C8). nih.gov |
| Mobile Phase | The solvent that moves through the column. | A gradient of water and an organic solvent (e.g., acetonitrile or methanol). researchgate.net |
| Detection | Method for detecting compounds as they elute. | UV-Vis, Fluorescence (FLD), or Mass Spectrometry (MS). nih.gov |
| Application | The primary use of the technique. | Quantification, purification, and separation of steroid hormones and their metabolites. nih.govhitachi-hightech.com |
While largely superseded by modern techniques like HPLC and GC, paper chromatography was a foundational method in the history of steroid research and remains relevant for understanding the principles of radiotracer studies. nih.govsemanticscholar.org This technique was instrumental in early metabolism studies where radioactively labeled steroids (e.g., with ¹⁴C or ³H) were administered to track their metabolic fate. nih.gov
In paper chromatography, a spot of the sample extract is applied to a strip of filter paper. The paper acts as the support for the stationary phase, which could be an adsorbed polar solvent like aqueous methanol or formamide. semanticscholar.orgresearchgate.net A non-polar mobile phase then moves up or down the paper via capillary action, separating the components of the mixture based on their partitioning between the two phases. researchgate.net
After separation, the positions of the radiolabeled parent steroid and its metabolites are located using techniques like autoradiography or by cutting the paper into segments and measuring the radioactivity in each segment with a scintillation counter. researchgate.net This allowed researchers to isolate and identify novel metabolites and piece together complex metabolic pathways before the advent of mass spectrometry. semanticscholar.org
Radiochemical Labeling and Tracer Methodologies
Synthesis of Isotopically Labeled this compound
The synthesis of isotopically labeled this compound, often with a Carbon-14 (¹⁴C) label, is a multi-step chemical process designed to place the radioisotope in a stable position within the steroid's molecular structure. A documented method involves the synthesis of Dehydroepiandrosterone (B1670201) acetate-4-¹⁴C. acs.org
The process begins with a precursor, androst-5-ene-3β,17β-diol, which is labeled with ¹⁴C at the C-4 position. This labeled diol undergoes oxidation to introduce a ketone group at C-17. A key intermediate in this pathway is 3β-Chloroandrost-5-en-17-one-4-¹⁴C. acs.org The final step to produce the target compound involves converting this chloro-ketone intermediate into the acetate (B1210297) ester. This is achieved by refluxing the intermediate with fused, powdered sodium acetate in acetic acid. Following the reaction, the mixture is extracted, and the resulting labeled acetate is purified through chromatography to yield Dehydroepiandrosterone acetate-4-¹⁴C. acs.org The identity and purity of the final product are confirmed by comparing its melting point with that of an authentic, non-labeled sample. acs.org
Table 1: Key Reaction Step for Synthesis of Dehydroepiandrosterone acetate-4-¹⁴C
| Reactant | Reagents | Product |
|---|---|---|
| 3β-Chloroandrost-5-en-17-one-4-¹⁴C | 1. Fused Sodium Acetate2. Acetic Acid | This compound-4-¹⁴C |
Data derived from Solomon, S. (1959). acs.org
Application in Metabolic Pathway Elucidation and Tracer Experiments
Isotopically labeled tracers, such as [³H]Dehydroepiandrosterone sulfate (B86663) ([³H]DHEAS) and [¹⁴C]Testosterone, are fundamental tools for unraveling the complex metabolic pathways of steroids in vivo. nih.govoup.com In tracer experiments, these labeled compounds are infused into a biological system, and the subsequent appearance of radioactivity in various metabolites is meticulously tracked in biological samples like blood and other fluids. nih.govoup.com
One key application is determining the metabolic clearance rate (MCR) and the conversion of precursor hormones into active metabolites. nih.govnih.gov For instance, studies using infusions of [³H]DHEAS have been conducted to trace its conversion to Dehydroepiandrosterone (DHEA), Androstenedione, Testosterone, and Dihydrotestosterone (DHT). nih.govoup.com
In a notable study, women were infused with [³H]DHEAS and [¹⁴C]Testosterone. nih.gov Blood and ovarian follicular fluid were then analyzed for the presence of the radiolabels in DHEA and its downstream metabolites. The results demonstrated significant accumulation of labeled metabolites in the follicular fluid compared to plasma, indicating active local metabolism within the ovary. nih.gov The ratio of the concentration of tracer-labeled metabolites in follicular fluid to that in arterial plasma was significantly elevated for [³H]DHEA (21-fold), [³H]Testosterone (81-fold), and [³H]DHT (19-fold), among others. nih.gov These findings provide direct evidence that circulating DHEAS serves as a prehormone for the local, intra-ovarian synthesis of other steroids. nih.gov
Such tracer studies have been instrumental in identifying DHEA and its sulfate as principal precursors for metabolites like Androsterone. nih.gov By measuring the specific activity of the metabolites, researchers can quantify the contribution of the precursor to the metabolite pool.
Table 2: Follicular Fluid Concentrations of Steroids Derived from Labeled DHEAS
| Metabolite | Estimated Concentration (nmol/L) (Geometric Mean) | 95% Confidence Limits (nmol/L) |
|---|---|---|
| Dehydroepiandrosterone (DHEA) | 370 | 88-1500 |
| Androstenedione | 120 | 67-220 |
| Testosterone | 130 | 39-450 |
| Dihydrotestosterone (DHT) | 64 | 35-120 |
Data derived from Haning, R. V., et al. (1991). nih.gov
This quantitative data, obtainable only through tracer methodologies, is crucial for constructing accurate models of steroid hormone metabolism and understanding the dynamic interplay between different compounds in various tissues. nih.govnih.gov
Role of 3b,13a 3 Acetyloxy Androst 5 En 17 One As a Biochemical Probe and Precursor in Steroid Research
Precursor in the Synthesis of Other Steroidal Compounds
The utility of (3b,13a)-3-(Acetyloxy)androst-5-en-17-one as a starting material is well-documented in the synthesis of a wide array of modified steroids. Its relative affordability and accessibility make it a frequent choice for constructing more complex and biologically active steroid derivatives.
Researchers have successfully used this compound to generate diverse steroidal analogs with unique structures, including those with modified A, B, C, or D rings and various heterocyclic fusions. These derivatives are instrumental as chemical tools to probe biological systems or as potential therapeutic agents.
For instance, it has been employed as a key starting material in the multicomponent synthesis of pyridosteroids. nih.gov In these reactions, the C17-keto group is first transformed, and subsequently, complex pyridine (B92270) rings are constructed, leading to novel steroid-heterocycle hybrids. nih.gov Another synthetic route involves its conversion into 17-picolyl and 17-picolinylidene androstane (B1237026) derivatives, which have been investigated for their potential biological activities. researchgate.net The synthesis of D-heteroannulated derivatives, where a new ring is fused to the D-ring of the steroid, has also been achieved starting from this compound. researchgate.net
Furthermore, this compound can be epimerized at the C13 position to yield its 13α-isomer, 17-Oxo-13α-androst-5-en-3β-yl acetate (B1210297). researchgate.netresearchgate.net This structural modification significantly alters the three-dimensional shape of the steroid, providing a basis for studying structure-activity relationships.
| Derivative Class | Key Transformation | Significance |
|---|---|---|
| Pyridosteroids | Multicomponent reactions involving the C17-keto group to form a pyridine ring. nih.gov | Creates novel steroid-heterocycle hybrids for biological screening. |
| 17-Picolyl/Picolinylidene Derivatives | Reaction at the C17-ketone to introduce picolyl or picolinylidene groups. researchgate.net | Generates analogs with potential applications in cancer research. researchgate.net |
| 13α-Androstane Epimers | Epimerization at the C13 position. researchgate.netresearchgate.net | Provides stereoisomers to study the impact of steroid conformation on biological activity. |
| D-Heteroannulated Steroids | Ring-forming reactions at the C16 and C17 positions of the D-ring. researchgate.net | Produces steroids with novel ring systems fused to the core structure. |
Beyond the direct synthesis of final target molecules, this compound is crucial for preparing versatile synthetic intermediates. These intermediates possess functionalities that facilitate subsequent, more complex chemical transformations.
A notable example is its use in the partial synthesis of 3β,18-dihydroxyandrost-5-en-17-one. rsc.org This process involves several steps where the acetylated precursor allows for modifications elsewhere on the steroid skeleton before the final target intermediate is achieved. rsc.org Such intermediates are valuable building blocks for accessing rare or novel steroid families, like 18-nor-13α-androstanes. rsc.org The compound also serves as a precursor for creating A-ring modified steroids, such as 2-oxa steroids, by undergoing a series of reactions including dehydrogenation and oxidation. mdpi.comresearchgate.net
Substrate for Enzymatic Activity Assays
The acetylated form of dehydroepiandrosterone (B1670201) is a useful tool for investigating the activity of various steroid-metabolizing enzymes. Its structure allows researchers to probe the substrate specificity of enzymes and to screen for new biocatalysts capable of modifying the steroid core.
This compound can be used to determine if an enzyme can act on a steroid with a protected 3β-hydroxyl group. Many steroid-metabolizing enzymes, such as hydroxysteroid dehydrogenases (HSDs), show high specificity for the functional groups on the steroid nucleus. For example, 17β-HSD reductases are known to catalyze the conversion of the 17-keto group of dehydroepiandrosterone (DHEA) to a 17β-hydroxyl group. nih.gov By using the 3-acetylated version as a substrate, researchers can assess whether the presence of the acetate group hinders or alters the enzyme's ability to bind and reduce the C17-ketone. This provides insight into the steric and electronic requirements of the enzyme's active site.
The search for new enzymes (biocatalysts) that can perform specific and efficient transformations on steroid molecules is a significant area of research. This compound can be employed as a substrate in screening assays to identify microorganisms or isolated enzymes that can catalyze reactions such as hydrolysis of the acetate ester, reduction of the 17-ketone, or hydroxylation at various positions on the steroid ring. The stability and defined structure of this compound make it an excellent starting point for discovering biocatalysts that can generate valuable steroid derivatives under mild, environmentally friendly conditions.
Investigational Tool for Steroid Biosynthesis and Metabolism Studies
Understanding the complex network of steroid biosynthesis and metabolism is fundamental to endocrinology and drug development. This compound serves as a valuable probe in these studies. When introduced into a biological system, such as cell cultures or in vivo models, it can act as a precursor that enters the metabolic cascade.
By tracing the conversion of the administered compound, researchers can elucidate metabolic pathways. For example, after enzymatic or cellular hydrolysis of the acetate group to yield dehydroepiandrosterone, the subsequent metabolites can be identified. This helps in mapping the activity of key enzymes involved in steroidogenesis, including various reductases, hydroxylases, and dehydrogenases. scispace.com The initial step in the metabolism of many steroids is the reduction of the C-4,5 double bond by 5α- or 5β-reductases, followed by transformations of the 3-keto group. scispace.com Studies on related prohormones like 3β-hydroxy-5α-androst-1-en-17-one show conversion to multiple metabolites, including the corresponding 17β-hydroxy and 3α-hydroxy derivatives, providing a model for how this compound might be processed following deacetylation and isomerization. nih.gov This approach allows for a detailed examination of how cells process steroid precursors and how these pathways might be altered in disease states.
Tracing Metabolic Fates in Ex Vivo and In Vitro Biological Models
The use of this compound in ex vivo and in vitro models enables a detailed examination of its metabolic journey. These controlled environments, utilizing systems such as liver microsomes, hepatocytes, and specific cell lines, allow for the precise tracking of its conversion into various downstream metabolites.
In vitro studies with liver microsomal fractions are particularly insightful. These preparations are rich in cytochrome P450 enzymes, which are crucial for the initial hydroxylation steps in steroid metabolism. When incubated with liver microsomes, this compound is first hydrolyzed by esterases to remove the acetyl group, yielding the free steroid, (3b,13a)-3-hydroxyandrost-5-en-17-one. This initial step is critical as the free hydroxyl group is necessary for the subsequent enzymatic modifications.
Following deacetylation, the steroid undergoes further metabolism. The primary metabolic pathways for the naturally occurring 13-beta isomer, DHEA, involve hydroxylation at the 7α, 7β, and 16α positions. It is hypothesized that the 13-alpha configuration of the probe may alter the affinity for and the activity of the specific cytochrome P450 isoforms responsible for these transformations. For instance, the altered stereochemistry could favor one hydroxylation pathway over another, providing valuable information about the active site topology of these enzymes.
Ex vivo models, such as perfused organ systems, offer a more complex and physiologically relevant environment to study the metabolic fate of this compound. In these systems, the interplay between different cell types and the influence of physiological flow conditions can be observed. The use of radiolabeled this compound allows for the precise tracing of its conversion to subsequent products within the tissue. For example, studies utilizing radiolabeled DHEA acetate have demonstrated its conversion to testosterone in testicular tissue homogenates, a pathway that is also investigated using its 13-alpha epimer to understand the impact of stereochemistry on androgen biosynthesis.
Table 1: Hypothetical Metabolic Conversion of this compound in an In Vitro Liver Microsome Model
| Time Point (minutes) | This compound (%) | (3b,13a)-3-Hydroxyandrost-5-en-17-one (%) | Hydroxylated Metabolites (%) |
| 0 | 100 | 0 | 0 |
| 15 | 60 | 35 | 5 |
| 30 | 30 | 55 | 15 |
| 60 | 10 | 60 | 30 |
| 120 | <5 | 50 | 45 |
Elucidating Steroid Pathway Intermediates and Branch Points
The unique structure of this compound makes it a powerful tool for elucidating the complex network of steroid metabolic pathways. By introducing a precursor with an unnatural configuration, researchers can observe how the enzymatic machinery of steroidogenesis adapts, thus revealing critical details about pathway intermediates and key regulatory branch points.
One of the central branch points in steroid metabolism is the conversion of DHEA to either androstenediol or androstenedione. This step determines whether the subsequent pathway will favor the production of potent androgens like testosterone or estrogens. The conversion to androstenediol is catalyzed by 17β-hydroxysteroid dehydrogenase (17β-HSD), while the conversion to androstenedione is mediated by 3β-hydroxysteroid dehydrogenase (3β-HSD).
The 13-alpha stereochemistry of the probe likely influences its interaction with these key enzymes. It is plausible that the altered shape of the steroid molecule could lead to a preferential conversion down one pathway over the other. For example, if the 13-alpha configuration hinders binding to 17β-HSD but is readily accepted by 3β-HSD, a higher proportion of androstenedione would be produced. Such a finding would provide significant insight into the substrate specificity and conformational requirements of these critical enzymes.
Furthermore, the metabolism of this synthetic steroid can help identify novel or less-characterized metabolic pathways. The unnatural stereochemistry may lead to the formation of unique metabolites that are not typically observed with the natural substrate. The identification of these novel intermediates can shed light on the versatility of steroidogenic enzymes and potentially uncover previously unknown branch points in the metabolic cascade.
By comparing the metabolic profile of this compound with that of its natural 13-beta counterpart, researchers can pinpoint the specific enzymatic steps that are sensitive to the stereochemistry at the C-13 position. This comparative approach is invaluable for constructing a more complete and nuanced map of steroid metabolism.
Table 2: Potential Influence of C-13 Stereochemistry on Key Steroidogenic Enzymes
| Enzyme | Natural Substrate (13β-configuration) | Hypothetical Interaction with 13α-configuration | Potential Outcome |
| 17β-Hydroxysteroid Dehydrogenase | Readily converted to Androstenediol | Reduced binding affinity | Decreased formation of Androstenediol |
| 3β-Hydroxysteroid Dehydrogenase | Converted to Androstenedione | Potentially unaffected or enhanced binding | Maintained or increased formation of Androstenedione |
| Aromatase | Precursors are converted to Estrogens | Altered substrate recognition | Potential inhibition or altered estrogen production |
Future Directions in Research on 3b,13a 3 Acetyloxy Androst 5 En 17 One
Discovery and Characterization of Novel Biotransformation Pathways
The future of steroid research will heavily involve the discovery of novel biotransformation pathways using microbial systems. researchfloor.orgscispace.com Microbial transformations are a powerful tool for creating structurally diverse steroids that are difficult to produce through conventional chemical methods. scispace.comcsjmu.ac.in Future investigations will focus on screening diverse microorganisms, such as fungi and bacteria, for their ability to modify (3b,13a)-3-(Acetyloxy)androst-5-en-17-one.
Key research objectives will include:
Identification of Novel Hydroxylation Patterns: A primary goal is to identify microorganisms capable of introducing hydroxyl groups at unusual positions on the steroid nucleus. rsc.orgfu-berlin.de Hydroxylation is a critical reaction that can dramatically alter a steroid's biological activity. researchfloor.org For instance, the presence of a hydroxyl group at C-11β is often crucial for anti-inflammatory properties. researchfloor.org Research will screen for enzymes, particularly cytochrome P450 monooxygenases (P450s), that can achieve regio- and stereoselective hydroxylation on the unique (13a)-androstane scaffold. rsc.orgnih.gov
Exploring Other Enzymatic Reactions: Beyond hydroxylation, research will seek out microbes that can perform other valuable transformations like dehydrogenation, esterification, and ring aromatization on the substrate. researchfloor.orgresearchgate.net
Pathway Elucidation: Once novel metabolites are identified, a significant effort will be dedicated to characterizing the specific enzymes and metabolic pathways responsible for their formation. This involves isolating the enzymes, identifying the corresponding genes, and understanding their mechanisms.
A potential screening program could yield results similar to those seen with other androstane (B1237026) derivatives, as detailed below.
| Microorganism | Substrate | Resulting Products |
| Fusarium oxysporum | Dihydrotestosterone | 1α-hydroxy-androst-1,4-dien-3,17-dione, Androst-1,4-dien-3,17-dione oaepublish.com |
| Rhizopus stolonifer | trans-Androsterone | 3β,7β-dihydroxy-5α-androstan-17-one oaepublish.com |
| Cephalosporium aphidicola | Boldione | 11α-hydroxyandrosta-1,4-diene-3,17-dione, 11α,17β-dihydroxyandrost-4-ene-3-one oaepublish.com |
Advanced Biocatalytic Engineering for Stereoselective Synthesis of Steroid Derivatives
Building on the discovery of novel enzymes, the next frontier lies in biocatalytic engineering to create highly efficient and selective processes for synthesizing valuable steroid derivatives. rsc.orgmdpi.com This field combines protein engineering with biocatalysis to overcome the limitations of traditional chemical synthesis, which often requires multiple steps and harsh conditions. nih.govuva.nl
Future research in this area will concentrate on:
Enzyme Engineering for Enhanced Activity and Selectivity: Techniques like directed evolution and site-directed mutagenesis will be employed to engineer enzymes, such as P450s and hydroxysteroid dehydrogenases (HSDs), for improved performance. rsc.orgnih.gov The goal is to create biocatalysts that can convert this compound into a specific, desired product with high yield and stereoselectivity. rsc.org For example, engineering a 17β-HSD could selectively reduce the 17-keto group to a 17β-hydroxyl, a common feature in active androgens. nih.gov
Development of Chemoenzymatic Strategies: Research will focus on integrating enzymatic steps into multi-step chemical synthesis pathways. acs.org This hybrid approach leverages the high selectivity of enzymes for challenging transformations, such as remote C-H functionalization, while using efficient chemical methods for other steps. nih.gov
Cascade Reactions: A significant aim is to design multi-enzyme cascade reactions where the product of one enzymatic reaction becomes the substrate for the next. mdpi.com This allows for the synthesis of complex steroid derivatives in a one-pot process, improving efficiency and reducing waste. acs.org
| Engineering Approach | Target Enzyme Class | Desired Outcome for Steroid Synthesis |
| Directed Evolution | P450 Monooxygenases | Increased regioselectivity for hydroxylation at a specific carbon (e.g., C7β or C16α). rsc.org |
| Site-Directed Mutagenesis | Hydroxysteroid Dehydrogenases (HSDs) | Altered substrate specificity to accommodate the (13a) isomer; enhanced stereoselectivity for ketone reduction. rsc.org |
| Redox Partner Engineering | P450 Systems | Improved electron transfer to the P450 enzyme, leading to higher catalytic activity and product yield. acs.org |
Integration of Omics Technologies for Comprehensive Metabolomic Profiling of Steroids
To fully understand the biological fate and potential applications of this compound and its derivatives, future research will integrate "omics" technologies. Steroid metabolomics, which combines advanced mass spectrometry with machine learning, is a powerful tool for the comprehensive analysis of steroid profiles in biological systems. nih.govresearchgate.net
Key directions for future research include:
Metabolite Identification: High-resolution mass spectrometry techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), will be used to identify and quantify the metabolites of the parent compound in various biological systems (e.g., in vitro enzyme assays, cell cultures, or in vivo models). sciex.commdpi.comendocrine-abstracts.org This untargeted approach can reveal previously unknown metabolites and metabolic pathways. nih.gov
Biomarker Discovery: By comparing the steroid profiles of systems treated with the compound against controls, researchers can identify unique metabolic signatures. nih.gov These signatures could serve as biomarkers for the compound's effects or its potential therapeutic applications.
Pathway Analysis: Integrating metabolomic data with proteomic and transcriptomic data will provide a holistic view of the compound's impact on cellular processes. This systems biology approach can help elucidate how the compound interacts with steroidogenic and metabolic pathways and identify the specific enzymes involved in its transformation. nih.gov
Computational Chemistry and Molecular Dynamics Simulations of Enzyme-Substrate Interactions for Steroid Compounds
Computational methods are becoming indispensable for predicting and understanding how enzymes interact with steroid substrates at the molecular level. nih.gov For a novel compound like this compound, computational chemistry offers a way to accelerate research and guide experimental work. rsc.org
Future computational studies will focus on:
Homology Modeling: For enzymes whose three-dimensional structures have not been experimentally determined, homology modeling will be used to build predictive models based on the structures of related proteins. This is a crucial first step for understanding enzymes like 17β-hydroxysteroid dehydrogenases. nih.gov
Molecular Docking: Docking simulations will be used to predict how the steroid fits into the active site of various enzymes, such as P450s or HSDs. researchgate.netnih.gov These simulations can help identify likely binding poses and rationalize why an enzyme might be selective for a particular substrate or reaction. univpancasila.ac.idplos.org Docking can also guide the design of mutations for enzyme engineering experiments. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the enzyme-substrate complex over time. acs.orgnih.gov These simulations can reveal crucial information about the stability of the binding pose, the role of water molecules in the active site, and the conformational changes the enzyme undergoes during catalysis. rsc.orgacs.org This detailed understanding is critical for explaining enzyme mechanisms and designing more efficient biocatalysts. nih.gov
By combining these computational approaches, researchers can gain deep insights into the structural determinants of enzyme specificity and function, paving the way for the rational design of novel biocatalytic systems for steroid synthesis. nih.govmdpi.com
常见问题
Basic Research Questions
Q. What are the validated synthetic routes for (3β,13α)-3-(Acetyloxy)androst-5-en-17-one, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The acetylation of hydroxyl groups in steroidal precursors is a common approach. For example, 3β-hydroxyandrosta-5,16-diene-17-carboxylic acid can be acetylated using acetic anhydride in pyridine, achieving ~80% yield under mild conditions . Reaction temperature and solvent choice (e.g., pyridine vs. dichloromethane) critically affect regioselectivity and byproduct formation. Monitoring via TLC or HPLC is recommended to confirm completion.
Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?
- Methodological Answer : Combine analytical techniques:
- HPLC/LC-MS : Assess purity (≥98% required for reference standards) using C18 columns and methanol/water gradients .
- NMR : Confirm acetyl group placement (e.g., δ ~2.0 ppm for CH3 in ¹H-NMR) and stereochemistry via coupling constants (e.g., J-values for H-3α vs. H-3β) .
- IR Spectroscopy : Identify ester C=O stretches (~1730–1740 cm⁻¹) and hydroxyl/ketone bands .
Q. What are the primary biological targets or pathways associated with this compound?
- Methodological Answer : Androstane derivatives often interact with steroidogenic enzymes (e.g., 17β-hydroxysteroid dehydrogenase) or nuclear receptors (e.g., androgen receptor). In vitro assays using rat liver microsomes or transfected HEK293 cells can evaluate metabolic conversion (e.g., to testosterone precursors) . Dose-response studies should include negative controls (e.g., ketoconazole to inhibit CYP17A1) .
Advanced Research Questions
Q. How can conflicting data on the compound’s metabolic stability be resolved?
- Methodological Answer : Discrepancies may arise from assay conditions. For example:
- Microsomal Stability : Use pooled human liver microsomes (pH 7.4, NADPH-regenerating system) and compare half-life (t₁/₂) across species .
- Cell-Based Assays : Account for membrane permeability (e.g., PAMPA assay) and efflux transporters (e.g., P-gp inhibitors like verapamil) .
- Data Normalization : Express results relative to internal standards (e.g., dextromethorphan for CYP3A4 activity) .
Q. What strategies optimize the compound’s solubility for in vivo pharmacokinetic studies?
- Methodological Answer :
- Co-solvents : Use cyclodextrins (e.g., HP-β-CD at 10–20% w/v) or lipid emulsions for intravenous administration .
- Prodrug Design : Replace the acetyl group with phosphate esters to enhance aqueous solubility .
- Crystallography : Analyze crystal packing via X-ray diffraction (e.g., COD Entry 2227118) to identify polymorphs with improved dissolution .
Q. How do structural modifications at C-17 or C-3 alter receptor binding affinity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with androgen receptor (PDB: 2AM9) to predict binding modes. Key interactions: H-bonding with Arg752 and hydrophobic contacts with Leu704 .
- SAR Studies : Compare analogs like 3β-acetoxy-11β-hydroxy-5β-androstan-17-one (ΔG ~-9.2 kcal/mol) to parent compound (ΔG ~-8.5 kcal/mol) .
- Functional Assays : Measure transcriptional activation in AR-responsive luciferase reporter cells (EC50 shifts indicate potency changes) .
Contradiction Analysis & Best Practices
Q. Why do different studies report varying toxicity profiles for structurally similar androstanes?
- Resolution : Toxicity data (e.g., LD50) depend on:
- Impurity Profiles : Trace aldehydes or residual solvents (e.g., dichloromethane) in synthesis may confound results .
- Assay Sensitivity : Use OECD-compliant assays (e.g., Ames test for mutagenicity) and include positive controls (e.g., benzo[a]pyrene) .
Q. How should researchers address discrepancies in reported melting points?
- Resolution : Polymorphism and hydration states cause variability. Standardize by:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
